molecular formula C21H19N3O B5705899 N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide

Cat. No. B5705899
M. Wt: 329.4 g/mol
InChI Key: UBRIPJLELQJYRZ-UHFFFAOYSA-N
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Description

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide, also known as JNJ-31020028, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the neuronal nicotinic acetylcholine receptors (nAChRs) and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide selectively targets the α4β2 subtype of nAChRs, which are abundant in the brain and play a crucial role in cognitive function, addiction, and mood regulation. By inhibiting the activity of these receptors, N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide modulates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide improves cognitive function, reduces drug-seeking behavior, and has anti-psychotic effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide in lab experiments is its selectivity for the α4β2 subtype of nAChRs, which allows for more precise targeting of specific brain regions. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to investigate its mechanism of action in more detail, including its effects on gene expression and protein synthesis. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide involves the reaction of 1-(4-bromophenyl)-2,3-dihydro-1H-naphtho[2,3-d]imidazole with butyryl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.

properties

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-5-20(25)22-17-10-8-14(9-11-17)21-23-18-12-15-6-3-4-7-16(15)13-19(18)24-21/h3-4,6-13H,2,5H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIPJLELQJYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{1H-Naphtho[2,3-D]imidazol-2-YL}phenyl)butanamide

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